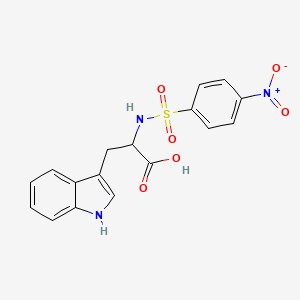

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1396963-24-8. Its molecular weight is 389.39 and its IUPAC name is N-[(4-nitrophenyl)sulfonyl]tryptophan . It is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22). The InChI key is KJJXWLQWLLITGC-UHFFFAOYSA-N .Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

- Development of Novel Compounds: Research has explored the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones via base-mediated C-arylation of 2-nitrobenzenesulfonamides, highlighting a method for constructing complex indoline derivatives potentially useful in drug discovery and material science (Vanesa Giménez-Navarro, Tereza Volná, V. Krchňák, 2015).

- Ligands for Metal Complexes: A new tricyclic tetraazatriacetate ligand was synthesized using 2-nitrobenzenesulfonamide chemistry, demonstrating its effectiveness as a ligand for gadolinium-based contrast agents in MRI, indicating the chemical's relevance in enhancing diagnostic imaging techniques (Fabienne Dioury et al., 2005).

Catalysis and Material Science

- Catalytic Applications: The catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts was demonstrated, where 4-nitrobenzenesulfonamide derivatives played a role in the process, illustrating the compound's utility in facilitating environmentally friendly chemical reductions (Yoshihisa Watanabe et al., 1984).

Environmental Chemistry and Bioactivity

- Biological Activity Studies: Schiff bases derived from tryptophan and various aldehydes, including 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid, have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (S. Radhakrishnan, Rajeswari Balakrishnan, A. Selvaraj, 2020).

Analytical Chemistry and Sensor Development

- Fluorescence Derivatization: Derivatives of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid, related to the core structure of the compound of interest, have been used as fluorescent derivatizing agents, indicating the role of such compounds in enhancing analytical techniques for biological assays (V. Frade et al., 2007).

properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXWLQWLLITGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)

![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)

![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)